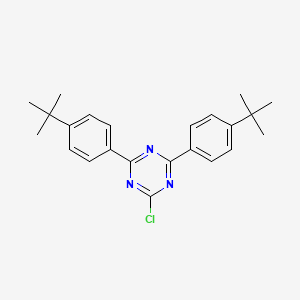
2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine
Cat. No. B3028643
M. Wt: 379.9 g/mol
InChI Key: NLAAIBGZDQFCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08608986B2
Procedure details


1-bromo-4-tert-butylbenzene (125 g, 587 mmol) and tetrahydrofuran (470 mL) were charged into a reaction vessel in an argon stream and cooled to −70° C. A n-butyllithium/hexane solution (1.6 M, 367 mL, 587 mmol) was added dropwise thereto at −70° C. over 90 minutes. After the completion of dropwise addition, the mixture was stirred at −70° C. for 2 hours to obtain a 4-tert-butylphenyllithium/THF solution. Cyanuric chloride (50.8 g, 276 mmol) and tetrahydrofuran (463 mL) were charged into another reaction vessel in an argon stream and cooled to −70° C. The 4-tert-butylphenyllithium/THF solution thus prepared was gradually added dropwise thereto, while cooled to keep the reaction temperature to −60° C. or lower. After the completion of dropwise addition, the reaction solution was stirred at −40° C. for 4 hours and at room temperature for 4 hours. The mixture was quenched by addition of water (50 mL), and tetrahydrofuran was evaporated. From this residue, the organic layer was extracted by the addition of water (1 L) and chloroform (2 L) and the organic layer was washed with water (1 L), and evaporated to dryness. This residue was dissolved in acetonitrile (600 mL), and insoluble solid was filtered off hot. The obtained filtrate was concentrated to approximately 100 mL and cooled to −70° C., and the deposited solid was collected by filtration. The collected solid was dissolved in a chloroform (200 mL)/hexane (600 mL) mixed solvent and purified by silica gel column chromatography (eluent: chloroform/hexane). The eluate was evaporated to dryness, and this residue was recrystallized from acetonitrile to obtain 2,4-di(4′-tert-butylphenyl)-6-chloro-1,3,5-triazine (41.3 g, 109 mmol).


Name
4-tert-butylphenyllithium THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[C:10]([C:14]1[CH:19]=[CH:18][C:17]([Li])=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11].[CH2:21]1[CH2:25]O[CH2:23][CH2:22]1>O1CCCC1>[C:10]([C:14]1[CH:19]=[CH:18][C:17]([C:2]2[N:4]=[C:5]([C:21]3[CH:25]=[CH:15][C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:23][CH:22]=3)[N:7]=[C:8]([Cl:9])[N:1]=2)=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
|
Name
|
|
|
Quantity
|
463 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
4-tert-butylphenyllithium THF
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)[Li].C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction solution was stirred at −40° C. for 4 hours and at room temperature for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was gradually added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to −60° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the completion of dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched by addition of water (50 mL), and tetrahydrofuran
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
From this residue, the organic layer was extracted by the addition of water (1 L) and chloroform (2 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water (1 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This residue was dissolved in acetonitrile (600 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
insoluble solid was filtered off hot
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The obtained filtrate was concentrated to approximately 100 mL
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −70° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the deposited solid was collected by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The collected solid was dissolved in a chloroform (200 mL)/hexane (600 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography (eluent: chloroform/hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The eluate was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
this residue was recrystallized from acetonitrile
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1=NC(=NC(=N1)C1=CC=C(C=C1)C(C)(C)C)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 109 mmol | |
| AMOUNT: MASS | 41.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
